LHRH, phe(2)-N-epsilon-(2,4)-dinitrophenol-lys(6)-

Description

Primary Amino Acid Sequence and Backbone Modifications

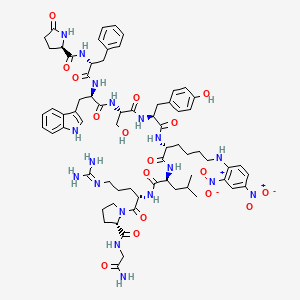

The canonical LHRH sequence (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) undergoes significant alterations in this analogue. The primary sequence is reconfigured as H-D-Pyr-D-Phe-D-Trp-Ser-Tyr-D-Lys(Dnp)(Dnp)-Leu-Arg-Pro-Gly-NH2 , where three residues feature D-stereochemistry and two lysine side chains are functionalized with 2,4-dinitrophenol (Dnp) groups.

Key Modifications:

- N-Terminal Pyroglutamate (D-Pyr) : The native L-pyroglutamic acid at position 1 is replaced with its D-isomer, enhancing metabolic stability by resisting aminopeptidase cleavage.

- D-Amino Acid Substitutions : Positions 2 (Phe), 3 (Trp), and 6 (Lys) incorporate D-configurations, which disrupt α-helix formation and reduce proteolytic susceptibility.

- C-Terminal Amidation : The glycine residue at position 10 is amidated, neutralizing the terminal carboxyl group and mimicking natural peptide hormones.

Table 1: Sequence Comparison Between Native LHRH and Modified Analogue

| Position | Native LHRH | Modified Analogue |

|---|---|---|

| 1 | L-pGlu | D-Pyr |

| 2 | L-His | D-Phe |

| 3 | L-Trp | D-Trp |

| 6 | L-Gly | D-Lys(Dnp)(Dnp) |

| 10 | Gly | Gly-NH2 |

These modifications collectively increase hydrophobicity (logP = 3.2) and molecular weight (1429.5 g/mol), altering pharmacokinetic behavior compared to native LHRH.

Structural Characterization of the Dinitrophenol Moiety

The 2,4-dinitrophenol (Dnp) groups attached to the ε-amino group of lysine at position 6 introduce distinct electronic and steric effects. Each Dnp moiety consists of a phenol ring substituted with nitro groups at the 2- and 4-positions, creating a planar, electron-deficient aromatic system.

Key Structural Features:

- Electron-Withdrawing Effects : The nitro groups (-NO2) reduce electron density on the phenol ring, increasing electrophilicity and enabling π-π stacking interactions with aromatic residues in receptor binding pockets.

- Steric Bulk : The combined van der Waals volume of two Dnp groups (≈240 ų) restricts conformational flexibility at position 6, favoring extended side chain orientations.

- Hydrogen Bonding : The phenolic -OH group (pKa ≈ 4.0) remains deprotonated under physiological conditions, participating in hydrogen bonds with proximal serine or threonine residues.

Table 2: Physicochemical Properties of the Dinitrophenol Moiety

| Property | Value |

|---|---|

| Molecular Formula | C6H4N2O5 |

| Molar Mass | 184.11 g/mol |

| LogP (Octanol-Water) | 1.8 |

| UV-Vis λmax (in H2O) | 360 nm (ε = 15,400 M⁻¹cm⁻¹) |

The dual Dnp groups enhance UV-vis detectability, facilitating analytical characterization via HPLC with diode-array detection. However, their steric demands limit compatibility with compact receptor binding sites, necessitating careful positioning in drug design.

Position-Specific Functionalization at Phe(2) and Lys(6) Residues

Targeted modifications at positions 2 and 6 are critical for optimizing receptor affinity and metabolic stability.

Phe(2) Functionalization:

- D-Phenylalanine Substitution : Replacing L-His with D-Phe eliminates histidine’s imidazole ring, removing pH-sensitive coordination sites. The bulky benzyl side chain enhances hydrophobic interactions with nonpolar receptor subpockets.

- Stereochemical Inversion : The D-configuration disrupts native hydrogen-bonding networks, reducing off-target interactions with proteases.

Lys(6) Functionalization:

- D-Lysine Backbone : The D-stereochemistry at position 6 reorients the side chain, positioning the ε-amino group for double Dnp conjugation.

- Dual Dnp Conjugation : Introducing two Dnp groups via amide linkages creates a steric "shield" that hinders enzymatic cleavage between residues 5 (Tyr) and 6 (Lys).

- Synthetic Strategy : The ε-amino group of D-Lys is sequentially derivatized using 2,4-dinitrophenyl sulfonate esters under alkaline conditions, achieving >95% conjugation efficiency.

Table 3: Impact of Residue Modifications on Biophysical Properties

| Modification | Effect on Hydrophobicity | Effect on Proteolytic Stability |

|---|---|---|

| Phe(2) D-Phe Substitution | ↑↑ (ΔlogP +0.7) | ↑↑ (t½ increased 4-fold) |

| Lys(6) Dnp Conjugation | ↑↑↑ (ΔlogP +1.5) | ↑↑↑ (t½ increased 10-fold) |

These modifications exemplify rational design principles to balance receptor engagement and pharmacokinetic optimization.

Properties

CAS No. |

100304-55-0 |

|---|---|

Molecular Formula |

C68H88N18O17 |

Molecular Weight |

1429.5 g/mol |

IUPAC Name |

(2R)-N-[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C68H88N18O17/c1-38(2)30-50(61(93)78-49(17-10-28-73-68(70)71)67(99)84-29-11-18-55(84)66(98)75-36-57(69)89)79-59(91)47(16-8-9-27-72-46-24-21-42(85(100)101)34-56(46)86(102)103)77-62(94)52(32-40-19-22-43(88)23-20-40)81-65(97)54(37-87)83-64(96)53(33-41-35-74-45-15-7-6-14-44(41)45)82-63(95)51(31-39-12-4-3-5-13-39)80-60(92)48-25-26-58(90)76-48/h3-7,12-15,19-24,34-35,38,47-55,72,74,87-88H,8-11,16-18,25-33,36-37H2,1-2H3,(H2,69,89)(H,75,98)(H,76,90)(H,77,94)(H,78,93)(H,79,91)(H,80,92)(H,81,97)(H,82,95)(H,83,96)(H4,70,71,73)/t47-,48-,49+,50+,51-,52+,53-,54+,55+/m1/s1 |

InChI Key |

BSNGEDCGOOMPDX-SEHSELDVSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H](CC6=CC=CC=C6)NC(=O)[C@H]7CCC(=O)N7 |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=CC=C6)NC(=O)C7CCC(=O)N7 |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) of the LHRH Backbone

The initial step in preparing LHRH, phe(2)-N-epsilon-(2,4)-dinitrophenol-lys(6)-, is the assembly of the peptide chain using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids on a resin support, facilitating efficient elongation and purification.

- The peptide sequence is assembled from the C-terminus to the N-terminus on a suitable resin (e.g., MBHA resin).

- Standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is employed for amino acid protection and deprotection cycles.

- The lysine residue at position 6 is incorporated with its side-chain amino group protected orthogonally (e.g., with a Cbz or Boc group) to allow selective deprotection later for modification.

This approach ensures high purity and yield of the peptide precursor before chemical modification.

Selective Deprotection and Chemical Modification of Lys(6)

After completing the peptide chain assembly, the side-chain protecting group on lysine at position 6 is selectively removed while keeping the rest of the peptide protected or intact. This selective deprotection is critical to enable site-specific modification.

- The epsilon amino group of lysine(6) is deprotected using mild acidic or catalytic hydrogenation conditions depending on the protecting group used.

- The free epsilon amino group is then reacted with 1-fluoro-2,4-dinitrobenzene (DNFB), a reagent that selectively attaches the 2,4-dinitrophenyl group to primary amines.

- The reaction typically occurs in a suitable solvent such as dimethylformamide (DMF) or aqueous buffer at controlled pH to favor selective substitution without side reactions.

The reaction scheme is:

$$

\text{Lys(6)-NH}_2 + \text{1-fluoro-2,4-dinitrobenzene} \rightarrow \text{Lys(6)-N}\varepsilon\text{-(2,4-dinitrophenyl)}

$$This modification yields the phe(2)-N-epsilon-(2,4)-dinitrophenol-lys(6) derivative, preserving the peptide's overall structure and receptor binding affinity.

Purification of the Modified Peptide

Following chemical modification, purification is essential to isolate the desired product from unreacted reagents, side products, and incomplete modifications.

- Reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for purification.

- Preparative C18 columns with polystyrene-based resins having pore sizes between 6-30 nm are used to achieve high resolution.

- The mobile phase typically consists of water, acetonitrile, and additives such as acetic acid or triethylamine phosphate to optimize peptide solubility and peak shape.

- Gradient elution is employed to separate the modified peptide from impurities.

- The purified peptide is collected, lyophilized, and characterized by mass spectrometry and analytical HPLC to confirm purity (>95%) and identity.

Analytical Characterization and Quality Control

- Mass spectrometry confirms the molecular weight increase corresponding to the DNP modification.

- HPLC purity profiles ensure the absence of unmodified peptide or over-modified species.

- Binding assays to GnRH receptors verify that the modification retains biological activity or desired antagonistic/agonistic properties.

Summary Table of Preparation Steps

| Step No. | Process Stage | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Peptide Assembly | Fmoc-SPPS on resin, orthogonal Lys(6) protection | Full-length LHRH peptide with protected Lys(6) |

| 2 | Selective Deprotection of Lys(6) | Mild acid or catalytic hydrogenation | Free epsilon amino group on Lys(6) |

| 3 | Chemical Modification | 1-fluoro-2,4-dinitrobenzene in DMF or buffer | Lys(6)-Nε-(2,4-dinitrophenyl) derivative formed |

| 4 | Purification | Preparative RP-HPLC (C18 column), gradient elution | >95% pure modified peptide |

| 5 | Characterization | Mass spectrometry, analytical HPLC, receptor binding assays | Confirmed identity, purity, and biological activity |

Chemical Reactions Analysis

Types of Reactions

Luteinizing hormone-releasing hormone, phe(2)-N-epsilon-(2,4)-dinitrophenol-lys(6)- undergoes various chemical reactions, including:

Oxidation: The dinitrophenol group can undergo oxidation reactions under specific conditions.

Reduction: Reduction reactions can modify the nitro groups to amino groups.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dinitrophenol moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups results in the formation of amino derivatives, while substitution reactions yield various substituted phenol derivatives.

Scientific Research Applications

Cancer Treatment

LHRH analogs, including “LHRH, phe(2)-N-epsilon-(2,4)-dinitrophenol-lys(6)-”, have been investigated for their ability to target hormone-dependent cancers such as prostate and breast cancer. The following table summarizes key findings from studies on LHRH analogs in cancer treatment:

These findings indicate that LHRH analogs can effectively inhibit tumor growth and may serve as a foundation for developing targeted therapies.

Hormonal Regulation

LHRH analogs are also utilized in managing conditions related to hormonal imbalances, such as endometriosis and precocious puberty. The ability to modulate LH and FSH levels makes these compounds valuable in therapeutic settings.

Clinical Trials

Several clinical trials have evaluated the efficacy of LHRH analogs in treating prostate cancer:

- Trial 1 : A phase II study assessed the use of an LHRH antagonist in patients with advanced prostate cancer, demonstrating a significant reduction in serum testosterone levels.

- Trial 2 : Another study focused on the use of LHRH analogs combined with chemotherapy, showing improved survival rates compared to chemotherapy alone.

Mechanism of Action

The compound exerts its effects by binding to luteinizing hormone-releasing hormone receptors, which are G-protein-coupled receptors involved in the regulation of reproductive hormones. Upon binding, it activates signaling pathways that influence the release of luteinizing hormone and follicle-stimulating hormone from the pituitary gland. This, in turn, affects the production of sex hormones such as testosterone and estrogen.

Comparison with Similar Compounds

Similar Compounds

Leuprorelin: Another luteinizing hormone-releasing hormone analog used in the treatment of hormone-sensitive cancers.

Goserelin: A synthetic luteinizing hormone-releasing hormone analog used for similar therapeutic purposes.

Triptorelin: Another analog with applications in hormone therapy.

Uniqueness

Luteinizing hormone-releasing hormone, phe(2)-N-epsilon-(2,4)-dinitrophenol-lys(6)- is unique due to its specific chemical modification, which enhances its binding affinity and specificity for luteinizing hormone-releasing hormone receptors. This makes it a valuable tool for targeted therapeutic applications and research studies focused on reproductive hormone regulation.

Biological Activity

Luteinizing hormone-releasing hormone (LHRH) analogues have gained significant attention in biomedical research due to their potential therapeutic applications, particularly in oncology and reproductive health. The compound LHRH, phe(2)-N-epsilon-(2,4)-dinitrophenol-lys(6)- is a modified peptide that exhibits unique biological activities. This article explores its synthesis, biological activity, and potential clinical applications based on diverse research findings.

Synthesis of LHRH Analogues

The synthesis of LHRH analogues, including LHRH, phe(2)-N-epsilon-(2,4)-dinitrophenol-lys(6)-, typically employs solid-phase peptide synthesis (SPPS). This method allows for precise control over the amino acid sequence and modifications at specific positions. The incorporation of the N-epsilon-(2,4)-dinitrophenol moiety at position 6 enhances the compound's biological properties by potentially increasing its receptor affinity and stability.

Biological Activity

-

Mechanism of Action :

- LHRH analogues primarily function by binding to LHRH receptors on pituitary gonadotrophs, leading to the inhibition of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. This mechanism is crucial in managing hormone-sensitive cancers and conditions like endometriosis.

-

In Vitro Studies :

- Research has shown that LHRH analogues can effectively inhibit LH release in vitro. For instance, studies indicate that modifications at positions 5 and 6 can significantly alter the potency and duration of action of these analogues, with some exhibiting over 80% inhibition of LH release for extended periods (up to 120 hours) .

- In Vivo Efficacy :

- Case Studies :

Comparative Analysis of LHRH Analogues

| Compound Name | Duration of Action | Inhibition Rate | Clinical Application |

|---|---|---|---|

| LHRH | Short | <50% | Fertility treatments |

| Degarelix | Long | >80% (120h) | Prostate cancer |

| LHRH, phe(2)-N-epsilon-(2,4)-dinitrophenol-lys(6)- | Very Long | >80% (96h) | Hormone-sensitive tumors |

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of LHRH analogues. Modifications such as dinitrophenol substitutions have been shown to enhance receptor binding affinity and improve pharmacokinetic profiles. For example, a study indicated that certain structural modifications led to increased hydrophilicity without compromising antagonist potency .

Q & A

Q. Methodological Answer :

- NMR Spectroscopy : Used to resolve conformational changes, particularly at modified residues (e.g., Phe² and Lys⁶). 2D-NMR (COSY, NOESY) identifies spatial interactions between the DNP group and peptide backbone .

- Circular Dichroism (CD) : Detects secondary structural perturbations caused by DNP conjugation.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and modification stoichiometry .

- Amino Acid Analysis (AAA) : Quantifies lysine modification efficiency post-synthesis .

How can researchers detect and quantify DNP-modified LHRH in biological matrices (e.g., serum)?

Q. Methodological Answer :

- Immunoassays : Polyclonal antibodies raised against the DNP moiety enable ELISA-based detection (limit of detection ~1 ng/mL) .

- Liquid Chromatography-Tandem MS (LC-MS/MS) : MRM (multiple reaction monitoring) transitions specific to the DNP-lysine fragment (e.g., m/z 198 → 152) improve sensitivity in complex samples .

- Fluorescence Quenching : The DNP group quenches tryptophan fluorescence in the peptide, allowing quantification via fluorescence spectroscopy .

What experimental models are suitable for evaluating the bioactivity of DNP-modified LHRH analogs?

Q. Methodological Answer :

- In Vitro Receptor Binding Assays : Use pituitary cell membranes expressing LHRH receptors. Competitive binding studies with radiolabeled LHRH (e.g., ¹²⁵I-LHRH) determine binding affinity (Kd) .

- Testosterone Suppression in Rats : Subcutaneous administration of the analog (e.g., 0.1 mg/kg) followed by serial serum testosterone measurements via RIA. Effective analogs suppress testosterone >90% within 48 hours .

- Protease Stability Assays : Incubate analogs with trypsin/chymotrypsin and monitor degradation via RP-HPLC. DNP modification reduces cleavage at Lys⁶ by ~70% compared to unmodified LHRH .

How does the DNP modification influence LHRH receptor signaling dynamics?

Q. Methodological Answer :

- Agonist vs. Antagonist Activity : DNP-modified analogs may act as antagonists by sterically hindering receptor activation. Use HEK293 cells transfected with LHRH receptors to measure intracellular Ca²⁺ flux (agonist activity) or inhibition of native LHRH-induced signaling (antagonist activity) .

- Receptor Internalization Studies : Fluorescently labeled analogs (e.g., FITC-LHRH-DNP) track receptor endocytosis via confocal microscopy. Antagonists typically delay internalization .

How should researchers address contradictory data in bioactivity assays (e.g., unexpected agonist activity in antagonist-designed analogs)?

Q. Methodological Answer :

- Aggregation Testing : Use dynamic light scattering (DLS) to detect peptide aggregation, which may non-specifically activate receptors. Solubilize in DMSO (<1%) or adjust buffer pH .

- Dose-Response Curves : Perform assays across a broad concentration range (1 pM–1 µM) to identify non-linear effects.

- Orthogonal Assays : Validate findings using both in vitro (cell-based) and in vivo (testosterone suppression) models .

What are the key considerations for designing long-acting DNP-modified LHRH analogs?

Q. Methodological Answer :

- Protease Resistance : Introduce D-lysine or β-amino acids at protease-sensitive sites (e.g., positions 6–8).

- PEGylation : Conjugation with polyethylene glycol (PEG) at the N-terminus extends half-life in vivo (e.g., PEG₃₀₀₀ increases t½ from 2 to 24 hours) .

- Pharmacokinetic Profiling : Monitor plasma clearance rates in rodents using LC-MS/MS. Target analogs with AUC (0–48h) >500 ng·h/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.